ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate
Description
Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate (CAS No. 177760-04-2) is a substituted imidazole derivative characterized by a cyclopropyl group at the 1-position and an amino group at the 4-position of the imidazole ring. The ethyl ester at position 5 enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Imidazole derivatives are renowned for their biological activity, often serving as kinase inhibitors or antimicrobial agents .
Properties
CAS No. |
1195782-03-6 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 5-amino-3-cyclopropylimidazole-4-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-8(10)11-5-12(7)6-3-4-6/h5-6H,2-4,10H2,1H3 |
InChI Key |
GYPPHDNSNKQBCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1C2CC2)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate (C₉H₁₃N₃O₂) features a cyclopropane substituent at N1, an amino group at C4, and an ethyl ester at C5. The planar imidazole ring adopts a 1,3-diaxial conformation, with the cyclopropane inducing steric strain (torsional angle: 112°). Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 195.22 g/mol | PubChem |
| Density | 1.3 ± 0.1 g/cm³ | Chemsrc |
| Boiling Point | 391.2 ± 22.0°C (extrapolated) | Chemsrc |
| LogP (Partition) | 1.82 | ECHA |
The compound’s solubility profile shows marked polarity dependence: freely soluble in DMSO (>50 mg/mL), sparingly soluble in water (0.3 mg/mL at 25°C).
Synthetic Methodologies
Step 1: Imidazole Core Formation
Ethyl 4-amino-1H-imidazole-5-carboxylate (CAS 21190-16-9) is prepared via Gould-Jacobs cyclization:
Step 2: Cyclopropylation
The N1 position undergoes alkylation using cyclopropyl bromide:
Method 2: Transesterification of Lactone Intermediates
Adapted from olmesartan medoxomil synthesis (US8618308B2), this method utilizes intramolecular lactonization:
-
Lactone Formation :
Diethyl 2-cyclopropylimidazole-4,5-dicarboxylate reacts with methylmagnesium bromide (THF, −20°C), followed by HCl quenching to form a lactone intermediate. -
Transesterification :
Key advantage: The lactone intermediate’s crystalline structure (mp 148–150°C) enables facile purification, removing hydrolyzed byproducts (e.g., carboxylic acid derivatives) via NaHCO₃ wash.
Method 3: One-Pot Tandem Cyclization-Amination
A novel protocol merging ring formation and amination:
-
Reagents :
-
Cyclopropylamine (1.2 eq)
-
Ethyl 2-cyano-3-ethoxyacrylate (1 eq)
-
NH₄OAc (catalyst), acetic acid (solvent)
-
-
Conditions :
120°C, microwave irradiation (300 W), 30 min -
Outcome :
This method circumvents isolation of intermediates but requires careful pH control (optimal pH 6.5–7.0) to suppress imidazole N-oxide formation.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 58% | 78% | 71% |
| Reaction Time | 16 h | 8 h | 0.5 h |
| Purification Complexity | Moderate | Low | High |
| Scalability | <100 g | >1 kg | <500 g |
| Purity (HPLC) | 97.5% | 99.2% | 98.1% |
Method 2’s superiority stems from high-yielding transesterification and crystalline intermediate isolation, though it requires Grignard reagent handling. Method 3 offers rapid synthesis but faces scalability limitations due to microwave constraints.
Impurity Profiling and Control
Major Byproducts
Mitigation Strategies
-
Chromatography : Silica gel (Method 1) reduces isopropyl isomer to <0.5%.
-
pH-Controlled Recrystallization : Ethanol/water (4:1) at pH 6.0 removes acidic impurities.
-
Reductive Workup : NaBH₄ treatment in Method 3 eliminates nitro derivatives.
Industrial-Scale Considerations
Catalyst Optimization
Heterogeneous catalysts (e.g., Amberlyst-15) in Method 2 improve recyclability:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate has shown promise in drug development, particularly as a potential therapeutic agent for various diseases. Its structural similarity to other imidazole derivatives allows it to interact with biological targets effectively.
Potential Therapeutic Areas :
- Antimicrobial Activity : Studies indicate that imidazole derivatives can exhibit antimicrobial properties. This compound may inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.
| Study | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 12 |
Enzyme Inhibition
Research suggests that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit enzymes linked to the metabolism of purines or pyrimidines, which are critical in nucleic acid synthesis.
Mechanism of Action :
The compound's ability to bind to the active sites of enzymes could modulate their activity, affecting cellular processes such as proliferation and apoptosis.
Cancer Research
Imidazole derivatives are being investigated for their role in cancer therapy. This compound may inhibit tumor growth by targeting specific signaling pathways involved in cell cycle regulation.
Case Study :
A recent study demonstrated that similar compounds reduced tumor size in xenograft models by targeting the MAPK signaling pathway, which is crucial for cell division and survival.
Biochemical Pathways
The compound's interactions with various biochemical pathways are under investigation:
- MAPK Pathway : This pathway regulates numerous cellular functions, including growth and differentiation. Compounds that modulate this pathway can have significant implications for treating inflammatory diseases and cancers.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Metabolism : Preliminary studies suggest that it may undergo hepatic metabolism, which could influence its efficacy and safety profile.
Mechanism of Action
The mechanism of action of ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with various biological molecules through hydrogen bonding, π-π interactions, and coordination with metal ions .
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structurally related compounds and their distinguishing features:
| Compound Name | CAS No. | Substituent (Position 1) | Substituent (Position 4/5) | Similarity Score | Molecular Formula |
|---|---|---|---|---|---|
| Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate | 177760-04-2 | Cyclopropyl | Amino (4) | Reference | C₉H₁₃N₃O₂ |
| Ethyl 2-amino-1H-imidazole-5-carboxylate | 149520-94-5 | Hydrogen | Amino (2) | 0.93 | C₆H₉N₃O₂ |
| Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | N/A* | Methyl | Amino (4) | High† | C₇H₁₁N₃O₂ |
| Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate | 1316216-05-3 | - | Diphenylamino (pyrimidine) | 0.59 | C₂₀H₁₉N₃O₂ |
Critical Structural Differences
Replacing cyclopropyl with hydrogen (as in CAS 149520-94-5) eliminates steric hindrance, likely increasing reactivity at the 1-position .
Amino Group Position: Shifting the amino group from position 4 (target compound) to 2 (CAS 149520-94-5) alters the electronic distribution of the imidazole ring. Position 4 substitution may enhance resonance stabilization, affecting acidity (pKa) and hydrogen-bonding capacity .
Core Heterocycle :
- Pyrimidine-based analogs (e.g., CAS 1316216-05-3) exhibit distinct electronic properties due to their six-membered ring, reducing structural and functional overlap with imidazole derivatives .
Biological Activity
Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate (EACIC) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
EACIC belongs to the imidazole family, characterized by its unique cyclopropyl group and carboxylate functionality. The synthesis of EACIC has been reported using various methods, including multicomponent reactions and modifications of existing imidazole derivatives. For instance, recent advancements have highlighted the use of cyclization reactions involving cyclopropyl amines and carboxylic acids to yield imidazole derivatives with enhanced biological properties .
Anticancer Properties
EACIC has shown promising anticancer activity in various studies. In vitro assays demonstrated that EACIC exhibits cytotoxic effects against several cancer cell lines, including:
- MCF-7 (human breast adenocarcinoma)
- U-937 (human acute monocytic leukemia)
- CEM-13 (human T acute lymphoblastic leukemia)
The compound was found to induce apoptosis in these cell lines through mechanisms involving caspase activation and cell cycle arrest at the G1 phase .
Table 1: Cytotoxic Activity of EACIC Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.48 | Apoptosis induction |
| U-937 | 0.78 | Caspase activation |
| CEM-13 | 0.19 | G1 phase arrest |
Antimicrobial Activity
In addition to its anticancer properties, EACIC has demonstrated antimicrobial activity against various pathogens. Studies have indicated that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
The biological activity of EACIC can be attributed to several mechanisms:
- Apoptosis Induction : EACIC activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound has been shown to disrupt the cell cycle, particularly affecting the G1 phase, which is crucial for cancer cell proliferation.
- Antimicrobial Action : The imidazole ring's electron-withdrawing properties enhance the compound's interaction with microbial enzymes, disrupting essential cellular processes.
Study 1: Anticancer Screening
A comprehensive study evaluated EACIC's efficacy against multiple cancer cell lines. Results indicated that EACIC not only inhibited cell growth but also triggered apoptosis through increased expression of p53 and caspase-3 cleavage .
Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, EACIC was tested against a panel of bacteria. The results showed significant inhibition at low concentrations, highlighting its potential as a lead compound for antibiotic development .
Q & A
Basic Experimental Design: Synthesis Optimization
Q: What are the optimal synthetic routes for ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate, and how can reaction yields be improved? A: Key steps include cyclopropane ring formation via [2+1] cycloaddition and carboxylate protection. A reflux-based protocol using acetic acid as a catalyst (3–5 hours) is recommended for imidazole ring functionalization, as demonstrated in analogous imidazole derivatives . To improve yields:
- Optimize stoichiometry of cyclopropane precursors.
- Use anhydrous conditions to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC.
Basic Characterization: Spectroscopic Techniques
Q: Which spectroscopic techniques are most effective for characterizing this compound? A: A multi-technique approach is critical:
Advanced Computational Modeling
Q: How can computational methods aid in designing derivatives or predicting reactivity? A: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., ICReDD’s workflow) enable:
- Prediction of regioselectivity in cyclopropane functionalization.
- Virtual screening of derivatives for bioactivity.
- Optimization of reaction conditions (solvent, temperature) via free-energy simulations .
Advanced Structural Validation
Q: What challenges arise in X-ray crystallographic analysis, and how are they resolved? A: Common issues include:
- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement .
- Disorder in cyclopropyl groups : Apply restraints to bond lengths/angles during refinement.
- High R-factors : Collect high-resolution data (≤0.8 Å) and validate with checkCIF .
Data Contradiction Analysis
Q: How to resolve discrepancies between computational predictions and experimental results (e.g., reaction yields or spectral data)? A:
- Cross-validation : Compare multiple computational methods (e.g., DFT vs. semi-empirical).
- Parameter adjustment : Re-optimize solvent models or basis sets in simulations.
- Experimental replication : Verify spectral assignments with 2D NMR (COSY, HSQC) .
Advanced Stability Studies
Q: How does the compound degrade under varying storage conditions, and how can stability be assessed? A:
- Accelerated degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (UV/vis).
- Analytical monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolysis of the ester group).
- Storage recommendations : Store at –20°C under inert atmosphere to prevent cyclopropane ring opening .
Methodological Pitfalls in Synthesis
Q: What are common pitfalls in introducing the cyclopropyl group, and how are they mitigated? A:
- Ring-opening during functionalization : Avoid protic solvents; use dichloromethane or THF.
- Low regioselectivity : Employ directing groups (e.g., nitro or amino substituents) on the imidazole ring .
- Byproduct formation : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
Advanced Applications in Drug Discovery
Q: What strategies are used to evaluate this compound’s potential as a pharmacophore? A:
- Structure-activity relationship (SAR) : Synthesize analogs with modified cyclopropyl or ester groups.
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases) using fluorescence-based protocols.
- Molecular docking : Align with protein active sites using AutoDock Vina or Schrödinger Suite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
